molecular formula C7H13NO2 B12565576 (1R,2S)-1-Amino-2-methylcyclopentane-1-carboxylic acid CAS No. 309757-05-9

(1R,2S)-1-Amino-2-methylcyclopentane-1-carboxylic acid

Cat. No.: B12565576
CAS No.: 309757-05-9
M. Wt: 143.18 g/mol
InChI Key: HGFKBSQTLAGTNI-CAHLUQPWSA-N
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Description

(1R,2S)-1-Amino-2-methylcyclopentane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-2-methylcyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or auxiliaries. For example, the alkylation of glycine equivalents with 1,2-electrophiles followed by intramolecular cyclization can yield the desired compound . Another method involves the use of diazo compounds, ylides, or carbene intermediates for the cyclopropanation of alkenes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and enantioselectivity, ensuring the production of the desired enantiomer with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-2-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are commonly employed for amide formation.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or other derivatives.

Scientific Research Applications

(1R,2S)-1-Amino-2-methylcyclopentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-2-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The cyclopentane ring structure provides steric constraints that can enhance binding specificity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-1-Amino-2-methylcyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of a cyclopentane ring. This structure imparts distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it offers a different set of reactivity and binding characteristics, which can be advantageous in specific contexts .

Properties

CAS No.

309757-05-9

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1R,2S)-1-amino-2-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-5-3-2-4-7(5,8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7+/m0/s1

InChI Key

HGFKBSQTLAGTNI-CAHLUQPWSA-N

Isomeric SMILES

C[C@H]1CCC[C@@]1(C(=O)O)N

Canonical SMILES

CC1CCCC1(C(=O)O)N

Origin of Product

United States

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